N-(4-Methylpiperazin-1-Yl)-2-[(5z)-4-Oxo-2-Thioxo-5-(2,3,6-Trichlorobenzylidene)-1,3-Thiazolidin-3-Yl]acetamide
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Overview
Description
ML302 is a thioenolate inhibitor of class B metallo-β-lactamases (MBLs). It has been identified as a promising compound in the fight against antibiotic resistance, particularly in Gram-negative bacteria. The compound has shown efficacy in both in vitro and in vivo studies, making it a significant candidate for further research and development .
Preparation Methods
The preparation of ML302 involves the synthesis of a rhodanine derivative. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
ML302 primarily undergoes the following types of reactions:
Hydrolysis: The rhodanine ring undergoes hydrolysis to form the active thioenolate intermediate.
Chelation: The thioenolate binds to the zinc ions in the active site of metallo-β-lactamases, inhibiting their activity.
Common reagents and conditions used in these reactions include:
Carbon Disulfide: Used in the initial synthesis of rhodanine.
Ammonia and Chloroacetic Acid: Reactants in the formation of rhodanine.
Aqueous Conditions: Hydrolysis of rhodanine to form thioenolate.
The major product formed from these reactions is the thioenolate intermediate, which is responsible for the inhibitory activity of ML302.
Scientific Research Applications
ML302 has several scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of metallo-β-lactamases.
Biology: Investigated for its potential to restore the efficacy of β-lactam antibiotics against resistant bacterial strains.
Medicine: Explored as a potential therapeutic agent to combat antibiotic-resistant infections.
Industry: Potential applications in the development of new antimicrobial agents and treatments.
Mechanism of Action
The mechanism of action of ML302 involves the inhibition of metallo-β-lactamases. The thioenolate intermediate formed from the hydrolysis of rhodanine binds to the zinc ions in the active site of the enzyme. This binding mimics the transition state of β-lactam hydrolysis, effectively inhibiting the enzyme’s activity and preventing the breakdown of β-lactam antibiotics .
Comparison with Similar Compounds
ML302 is unique in its ability to inhibit class B metallo-β-lactamases through thioenolate formation. Similar compounds include:
Clavulanic Acid: Inhibits serine β-lactamases but not metallo-β-lactamases.
Tazobactam: Another inhibitor of serine β-lactamases.
Avibactam: Targets class A and some class D β-lactamases but not class B metallo-β-lactamases.
ML302 stands out due to its specific inhibition of metallo-β-lactamases, making it a valuable compound in the fight against antibiotic resistance.
Properties
Molecular Formula |
C17H17Cl3N4O2S2 |
---|---|
Molecular Weight |
479.8 g/mol |
IUPAC Name |
N-(4-methylpiperazin-1-yl)-2-[(5Z)-4-oxo-2-sulfanylidene-5-[(2,3,6-trichlorophenyl)methylidene]-1,3-thiazolidin-3-yl]acetamide |
InChI |
InChI=1S/C17H17Cl3N4O2S2/c1-22-4-6-23(7-5-22)21-14(25)9-24-16(26)13(28-17(24)27)8-10-11(18)2-3-12(19)15(10)20/h2-3,8H,4-7,9H2,1H3,(H,21,25)/b13-8- |
InChI Key |
GTHJLNHVDYJCCB-JYRVWZFOSA-N |
Isomeric SMILES |
CN1CCN(CC1)NC(=O)CN2C(=O)/C(=C/C3=C(C=CC(=C3Cl)Cl)Cl)/SC2=S |
Canonical SMILES |
CN1CCN(CC1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3Cl)Cl)Cl)SC2=S |
Origin of Product |
United States |
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